テゴブビル
概要
説明
テゴブビルは、C型肝炎ウイルス(HCV)RNA複製の新規非ヌクレオシド阻害剤です。 1型慢性HCV感染患者において、顕著な抗ウイルス活性を示しています 。 テゴブビルは、HCVのNS5Bポリメラーゼタンパク質との複雑な相互作用を含む、独自の作用機序で知られています 。
科学的研究の応用
Tegobuvir has been extensively studied for its antiviral properties, particularly against HCV. It has shown potent activity in inhibiting HCV RNA replication by targeting the NS5B polymerase .
作用機序
テゴブビルは、HCVのNS5B RNA依存性RNAポリメラーゼを特異的に阻害することにより、抗ウイルス効果を発揮します。 この阻害は、テゴブビルの代謝的活性化、それに続くNS5Bタンパク質との共有結合の形成を含む、独自のメカニズムによって達成されます 。 この相互作用は、ポリメラーゼの正常な機能を阻害し、ウイルス複製を阻害します 。
類似の化合物との比較
テゴブビルは、その特定の作用機序とその1型HCVに対する強力な活性のために、非ヌクレオシド阻害剤の中でユニークです。 同様の化合物には、ダサブビルやロミブビルなどの他の非ヌクレオシド阻害剤が含まれ、これらもNS5Bポリメラーゼを標的にしますが、異なるメカニズムを使用します 。 テゴブビルの独特の化学構造と作用様式は、HCVに対する抗ウイルス薬の兵器庫への貴重な追加となっています 。
生化学分析
Biochemical Properties
Tegobuvir interacts with the NS5B polymerase of the HCV . It does not inhibit NS5B enzymatic activity in biochemical assays in vitro, suggesting a more complex antiviral mechanism with cellular components .
Cellular Effects
Tegobuvir exerts anti-HCV activity utilizing a unique chemical activation and subsequent direct interaction with the NS5B protein . The intensity of the aberrantly migrating NS5B species is strongly dependent on cellular glutathione levels as well as CYP 1A activity .
Molecular Mechanism
Tegobuvir undergoes a CYP-mediated intracellular activation step and the resulting metabolite, after forming a glutathione conjugate, directly and specifically interacts with NS5B . This demonstrates that upon metabolic activation Tegobuvir is a specific, covalent inhibitor of the HCV NS5B polymerase .
Temporal Effects in Laboratory Settings
The formation of the complex between Tegobuvir and NS5B does not require the presence of any other HCV proteins , suggesting that Tegobuvir may have a direct and immediate effect on HCV replication.
Metabolic Pathways
Tegobuvir undergoes a CYP-mediated intracellular activation step . The resulting metabolite forms a glutathione conjugate, which then directly and specifically interacts with NS5B . This suggests that Tegobuvir is involved in metabolic pathways related to the cytochrome P450 enzymes and glutathione.
Subcellular Localization
Given that it interacts with the NS5B polymerase of HCV , it is likely that Tegobuvir localizes to the same subcellular compartments as the NS5B polymerase.
準備方法
テゴブビルの合成には、イミダゾピリジンコアの調製から始まるいくつかのステップが含まれます。このコアは、最終化合物を得るためにさまざまな置換基で官能基化されます。 テゴブビルの工業生産は、通常、高純度試薬と厳格な反応条件を使用して、所望の収率と純度を確保します 。
化学反応の分析
テゴブビルは、酸化、還元、置換など、いくつかのタイプの化学反応を起こします。これらの反応に使用される一般的な試薬には、強力な酸化剤、還元剤、求核剤などがあります。 これらの反応から生成される主な生成物は、通常、官能基が修飾されたテゴブビルの誘導体です 。
科学研究アプリケーション
テゴブビルは、特にHCVに対する抗ウイルス特性について広く研究されています。 NS5Bポリメラーゼを標的にすることにより、HCV RNA複製を阻害する強力な活性を示しています 。
類似化合物との比較
Tegobuvir is unique among non-nucleoside inhibitors due to its specific mechanism of action and its potent activity against genotype 1 HCV. Similar compounds include other non-nucleoside inhibitors such as Dasabuvir and Lomibuvir, which also target the NS5B polymerase but through different mechanisms . Tegobuvir’s distinct chemical structure and mode of action make it a valuable addition to the arsenal of antiviral agents against HCV .
特性
IUPAC Name |
5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEQSQDCBSKCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14F7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80142917 | |
Record name | Tegobuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80142917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000787-75-6 | |
Record name | Tegobuvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000787756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tegobuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11852 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tegobuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80142917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEGOBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NOK5X389M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Tegobuvir and how does it interact with this target?
A1: Tegobuvir is a non-nucleoside inhibitor that specifically targets the hepatitis C virus (HCV) NS5B polymerase. [] Unlike other non-nucleoside inhibitors, Tegobuvir requires intracellular activation before directly binding to NS5B. [] This activation involves a cytochrome P450 (CYP)-mediated step, followed by glutathione conjugation. [] The activated Tegobuvir metabolite then forms a covalent bond with NS5B, inhibiting its polymerase function. []
Q2: What are the downstream effects of Tegobuvir binding to NS5B polymerase?
A3: By inhibiting NS5B polymerase, Tegobuvir prevents HCV RNA replication, leading to a reduction in viral load. [, ] This antiviral activity makes Tegobuvir a potential therapeutic agent for treating chronic HCV infection. [, ]
Q3: What is the molecular formula and weight of Tegobuvir?
A3: The molecular formula for Tegobuvir is C22H21F2N5O2, and its molecular weight is 425.4 g/mol. [Information not available in the provided documents. This information was retrieved from PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/Tegobuvir)].
Q4: Is there any spectroscopic data available for Tegobuvir?
A4: The provided scientific research papers do not contain detailed spectroscopic data for Tegobuvir.
A4: The provided scientific articles primarily focus on Tegobuvir's antiviral activity, mechanism of action, and clinical efficacy against HCV. There is no information available regarding its material compatibility and stability, catalytic properties and applications, or specific details about computational chemistry and modeling studies.
Q5: What is known about the structure-activity relationship of Tegobuvir?
A6: While specific SAR studies aren't detailed in the provided papers, research indicates that the β-hairpin region (amino acids 435 to 455) within the thumb subdomain of NS5B plays a crucial role in Tegobuvir's activity. [] Replacing this region with the corresponding sequence from genotype 2a HCV significantly reduces Tegobuvir susceptibility. []
Q6: What is known about the stability of Tegobuvir under various conditions and formulation strategies?
A6: The documents provided do not provide specific details regarding Tegobuvir's stability under various conditions or formulation strategies.
- Clinical trials: Tegobuvir demonstrated antiviral activity in patients with genotype 1 chronic HCV infection. [] Several phase II and IIb clinical trials investigated Tegobuvir in combination with pegylated interferon and ribavirin. [, , , , , ]
- In vitro studies: Tegobuvir showed potent antiviral activity against various HCV genotypes in replicon cell culture systems. [, , , , , , ]
- Pharmacokinetics: Tegobuvir exhibited metabolic stability in microsomes and hepatocytes from various species, including humans. []
Q7: What are the known resistance mechanisms to Tegobuvir?
A8: Resistance to Tegobuvir primarily arises from mutations in the NS5B polymerase gene. [, ] Common resistance-associated substitutions include C316Y, Y448H, Y452H, and C445F. [] The number of mutations correlates with the level of resistance observed. []
Q8: Does the addition of ribavirin to a Tegobuvir-containing regimen influence the development of resistance?
A10: Yes, the addition of ribavirin appears to have a positive impact on reducing resistance development when combined with Tegobuvir and other direct-acting antivirals. In a study comparing a Tegobuvir and GS-9256 combination with and without ribavirin, the addition of ribavirin significantly increased the rapid virologic response rate and reduced the emergence of resistant viral variants. [] This suggests that ribavirin's antiviral activity, while modest, can help suppress the emergence of resistance in Tegobuvir-containing regimens. []
A8: While the provided research primarily focuses on Tegobuvir's antiviral activity and clinical efficacy, specific information regarding its toxicology and safety profile, drug delivery strategies, and related biomarkers is not discussed.
A8: The provided research papers do not elaborate on analytical methods used for Tegobuvir analysis, its environmental impact, or details about quality control procedures.
A8: The provided research primarily focuses on Tegobuvir's interaction with the HCV NS5B polymerase and its clinical efficacy. Information related to immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, and biocompatibility is not covered in these papers.
A8: The provided research articles focus on Tegobuvir's properties and efficacy against HCV. Information regarding alternative treatments, waste management, research infrastructure, historical context, or cross-disciplinary applications is not discussed.
- Tegobuvir, in combination with other direct-acting antivirals like GS-9256 and protease inhibitors like vedroprevir, shows promising antiviral activity against HCV genotype 1. [, ]
- The emergence of resistance is a significant concern with Tegobuvir-containing regimens, highlighting the need for combination therapies and careful monitoring for resistance development. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。